molecular formula C15H7F3N4O B13951046 (3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile

(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile

Cat. No.: B13951046
M. Wt: 316.24 g/mol
InChI Key: XAKQOYXXHZMWNN-UHFFFAOYSA-N
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Description

(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile: is a complex organic compound characterized by its unique structure, which includes a trifluoropyridine moiety, an oxadiazole ring, and a phenyl-acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trifluoropyridine Moiety: This step involves the coupling of the oxadiazole ring with a trifluoropyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the Phenyl-Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be introduced or replaced using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide, and various halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups like halides, nitriles, or amines.

Scientific Research Applications

(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile: can be compared with other similar compounds, such as:

    (3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-methanol: This compound has a similar structure but with a hydroxyl group instead of a nitrile group, leading to different chemical and biological properties.

    (3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-amine: The presence of an amine group instead of a nitrile group can significantly alter the compound’s reactivity and interactions with biological targets.

    (3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-carboxylic acid: The carboxylic acid group introduces different solubility and reactivity characteristics compared to the nitrile group.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C15H7F3N4O

Molecular Weight

316.24 g/mol

IUPAC Name

2-[3-[5-(2,5,6-trifluoropyridin-3-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetonitrile

InChI

InChI=1S/C15H7F3N4O/c16-11-7-10(12(17)20-13(11)18)15-22-21-14(23-15)9-3-1-2-8(6-9)4-5-19/h1-3,6-7H,4H2

InChI Key

XAKQOYXXHZMWNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC(=C(N=C3F)F)F)CC#N

Origin of Product

United States

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